2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate
CAS No.: 941959-01-9
Cat. No.: VC4528437
Molecular Formula: C20H21N3O3S
Molecular Weight: 383.47
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 941959-01-9 |
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Molecular Formula | C20H21N3O3S |
Molecular Weight | 383.47 |
IUPAC Name | [2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 2-phenoxyacetate |
Standard InChI | InChI=1S/C20H21N3O3S/c1-22-9-11-23(12-10-22)20-21-17-8-7-16(13-18(17)27-20)26-19(24)14-25-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3 |
Standard InChI Key | AHVXXCOTGOFBEE-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)COC4=CC=CC=C4 |
Introduction
Chemical Structure and Synthetic Methodology
Structural Characterization
2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate (molecular formula: , molecular weight: 396.48 g/mol) consists of three primary domains:
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Benzo[d]thiazole core: A bicyclic aromatic system providing planar rigidity for target binding.
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4-Methylpiperazin-1-yl substituent: Introduced at position 2, this group enhances hydrophilicity and facilitates hydrogen bonding with enzymatic targets .
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2-Phenoxyacetate ester: Positioned at C6, this ester group likely influences compound lipophilicity and in vivo stability compared to amide analogs .
Table 1: Molecular descriptors of 2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate
Property | Value |
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Molecular Formula | |
Molecular Weight | 396.48 g/mol |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 6 |
Rotatable Bonds | 6 |
Topological Polar Surface Area | 75.9 Ų |
Synthetic Pathways
The synthesis involves a multi-step sequence leveraging nucleophilic aromatic substitution and esterification reactions:
Step 1: Synthesis of 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-ol
1-Methylpiperazine reacts with 6-hydroxybenzo[d]thiazole-2-carbonitrile under refluxing acetonitrile, catalyzed by potassium carbonate, to yield the intermediate hydroxy derivative . Purification via recrystallization from ethanol affords the product in 78–85% yield.
Step 2: Esterification with Phenoxyacetyl Chloride
The phenolic oxygen of the intermediate undergoes esterification with phenoxyacetyl chloride in anhydrous dichloromethane, employing -diisopropylethylamine (DIPEA) as a base. Reaction monitoring via TLC confirms completion after 12 hours, followed by aqueous workup and column chromatography (silica gel, ethyl acetate/hexane) to isolate the title compound .
Critical Reaction Parameters
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Temperature: 0°C → room temperature (stepwise addition to prevent exothermic side reactions).
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Stoichiometry: 1.2 equivalents of phenoxyacetyl chloride ensures complete conversion.
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Yield: 72–80% after purification.
Pharmacological Activity and Mechanism
Monoamine Oxidase (MAO) Inhibition
Structurally analogous thiazolylhydrazine-piperazine derivatives demonstrate potent MAO-B selectivity, with IC₅₀ values spanning 0.14–1.82 μM . Molecular docking suggests the methylpiperazine group occupies the enzyme’s entrance cavity, while the benzo[d]thiazole core engages the hydrophobic substrate-binding site. The phenoxyacetate moiety in 2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate may further stabilize binding through π-π interactions with Phe-343 in MAO-B .
Compound | Target | IC₅₀ (μM) | Source |
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3h (Thiazolylhydrazine) | MAO-B | 0.14 | |
10m (Phenoxyacetamide) | BCR-ABL1 | 0.98 | |
Target compound (Ester) | BCR-ABL1 (pred) | 1.2* | Extrapolated |
*Predicted based on QSAR modeling of ester vs. amide bioisosteres .
Structure-Activity Relationships (SAR)
Role of the Piperazine Substituent
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N-Methylation: The 4-methyl group on piperazine optimizes solubility without steric hindrance, as evidenced by 2.3-fold greater aqueous solubility compared to unsubstituted analogs .
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Positioning at C2: Piperazine at benzo[d]thiazole-C2 maximizes overlap with MAO-B’s FAD cofactor, contributing to 10-fold selectivity over MAO-A .
Impact of Esterification at C6
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Ester vs. Amide: Replacement of the amide linkage (as in 10m ) with an ester group increases logP by 0.8 units, correlating with enhanced blood-brain barrier permeability in rodent models .
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Phenoxy Group Flexibility: Molecular dynamics simulations indicate that the phenoxy moiety samples multiple conformations within the BCR-ABL1 ATP-binding pocket, favoring interactions with Glu-286 and Asp-381 .
Toxicological and Pharmacokinetic Considerations
Metabolic Stability
In vitro hepatic microsomal assays predict moderate clearance (Clhep = 22 mL/min/kg) due to esterase-mediated hydrolysis to the inactive carboxylic acid. Co-administration with esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) prolongs half-life from 1.8 to 4.3 hours in murine plasma .
Acute Toxicity Profiles
Preliminary LD₅₀ studies in mice indicate low acute oral toxicity (LD₅₀ > 2000 mg/kg), with transient ataxia observed at 500 mg/kg. Chronic dosing (28 days, 100 mg/kg/day) reveals no significant hematological or histopathological abnormalities .
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